molecular formula C8H12F3NO2 B2902704 Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate CAS No. 2249720-72-5

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B2902704
CAS No.: 2249720-72-5
M. Wt: 211.184
InChI Key: HANQCLPESNCXRF-RITPCOANSA-N
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Description

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate: Unique due to the presence of the trifluoromethyl group.

    Methyl (2S,4R)-2-(methyl)piperidine-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl (2S,4R)-2-(chloromethyl)piperidine-4-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQCLPESNCXRF-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H](C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249720-72-5
Record name rac-methyl (2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylate
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